N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a butan-2-yl group on the phenyl ring and a naphthalen-2-yloxy methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate aniline derivative with benzoyl chloride under basic conditions.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Naphthalen-2-yloxy Methyl Group: This step involves the reaction of the benzamide derivative with naphthalen-2-yloxy methyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, Lewis acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27NO2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(naphthalen-2-yloxymethyl)benzamide |
InChI |
InChI=1S/C28H27NO2/c1-3-20(2)22-11-14-26(15-12-22)29-28(30)25-10-6-7-21(17-25)19-31-27-16-13-23-8-4-5-9-24(23)18-27/h4-18,20H,3,19H2,1-2H3,(H,29,30) |
InChI Key |
VCSDAVAYEBLZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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